molecular formula C18H21N3O3 B2809576 (3-(3-Methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)(tetrahydrofuran-3-yl)methanone CAS No. 1903248-93-0

(3-(3-Methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)(tetrahydrofuran-3-yl)methanone

Cat. No.: B2809576
CAS No.: 1903248-93-0
M. Wt: 327.384
InChI Key: UMGCXMCMQQGEFK-UHFFFAOYSA-N
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Description

(3-(3-Methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)(tetrahydrofuran-3-yl)methanone is a complex organic compound that features a unique combination of functional groups

Scientific Research Applications

Chemistry

In chemistry, (3-(3-Methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)(tetrahydrofuran-3-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to undergo various chemical modifications allows for the design of derivatives with improved pharmacological properties.

Industry

In the industrial sector, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(3-Methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)(tetrahydrofuran-3-yl)methanone typically involves multi-step organic reactions. One common approach starts with the preparation of the 3-methyl-1,2,4-oxadiazole ring, followed by the formation of the pyrrolidine ring, and finally the attachment of the tetrahydrofuran moiety. Each step requires specific reagents and conditions, such as:

    Formation of 3-Methyl-1,2,4-oxadiazole: This can be achieved through the cyclization of appropriate nitrile oxides with hydrazines under controlled temperature and pH conditions.

    Synthesis of 4-Phenylpyrrolidine: This step often involves the reaction of phenylacetonitrile with an amine, followed by cyclization under acidic or basic conditions.

    Attachment of Tetrahydrofuran: The final step involves the coupling of the tetrahydrofuran ring to the pyrrolidine moiety, which can be facilitated by using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(3-(3-Methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)(tetrahydrofuran-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the oxadiazole or pyrrolidine rings using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can target the oxadiazole ring, converting it to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring or the oxadiazole moiety.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Coupling Reagents: EDCI, DCC

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxadiazole ring may yield a nitro compound, while reduction could produce an amine derivative.

Mechanism of Action

The mechanism of action of (3-(3-Methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)(tetrahydrofuran-3-yl)methanone would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • (3-Methyl-1,2,4-oxadiazol-5-yl)methanone
  • 4-Phenylpyrrolidin-1-ylmethanone
  • Tetrahydrofuran-3-ylmethanone

Uniqueness

Compared to these similar compounds, (3-(3-Methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)(tetrahydrofuran-3-yl)methanone stands out due to its combination of functional groups, which confer unique chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl]-(oxolan-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c1-12-19-17(24-20-12)16-10-21(18(22)14-7-8-23-11-14)9-15(16)13-5-3-2-4-6-13/h2-6,14-16H,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMGCXMCMQQGEFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2CN(CC2C3=CC=CC=C3)C(=O)C4CCOC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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